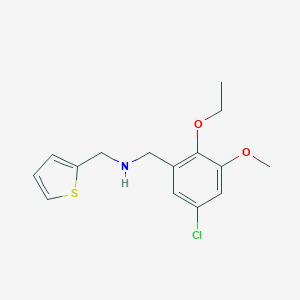
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine, also known as TAK-659, is a novel small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in BCR signaling. Upon BCR activation, BTK is recruited to the plasma membrane, where it phosphorylates downstream effector molecules, leading to B-cell activation and proliferation. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This results in decreased B-cell activation and proliferation, leading to antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cell lines and primary cells from CLL and NHL patients. This leads to decreased viability and proliferation of B-cells, as well as reduced cytokine production and chemotaxis. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine is its specificity for BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation of this compound is its potential for off-target effects, which could lead to toxicity. Additionally, the optimal dosing and scheduling of this compound in clinical trials is still being evaluated.
Orientations Futures
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their antitumor activity. Another area of interest is the development of biomarkers to predict response to BTK inhibitors, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound and other BTK inhibitors in a variety of B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine involves several steps, including the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with 2-thienylmethanamine, followed by reduction and condensation reactions to form the final product. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased viability and proliferation of B-cell lines. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity.
Propriétés
Formule moléculaire |
C15H18ClNO2S |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H18ClNO2S/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
Clé InChI |
PMXWSWCZUXNODS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CS2)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)